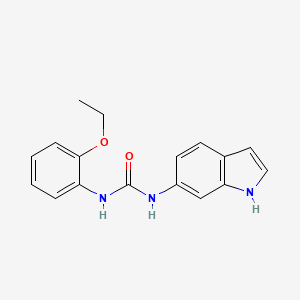
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer research.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea involves the inhibition of several key signaling pathways that are important for cancer cell growth and survival. Specifically, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), the insulin-like growth factor receptor (IGFR), and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these pathways, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to have several biochemical and physiological effects in cancer cells. This compound can induce apoptosis, or programmed cell death, in cancer cells by activating several key signaling pathways. Additionally, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea can inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in lab experiments is its potent antitumor activity and its ability to inhibit several key signaling pathways that are important for cancer cell growth and survival. However, there are also several limitations to using N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in lab experiments. This compound is highly toxic and can cause significant side effects in vivo. Additionally, the synthesis of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea. One area of interest is the development of more potent and selective inhibitors of the EGFR, IGFR, and VEGFR pathways. Additionally, researchers are exploring the use of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its antitumor activity. Finally, there is interest in developing new delivery methods for N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been extensively studied for its potential use in cancer research. This compound has been shown to inhibit the activity of several key signaling pathways that are important for cancer cell growth and survival. In preclinical studies, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1H-indol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-6-4-3-5-14(16)20-17(21)19-13-8-7-12-9-10-18-15(12)11-13/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWCGJRBLNQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(1H-indol-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)
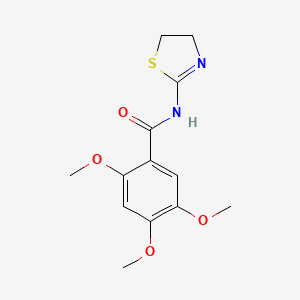
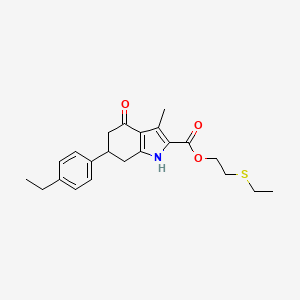
![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)

![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)
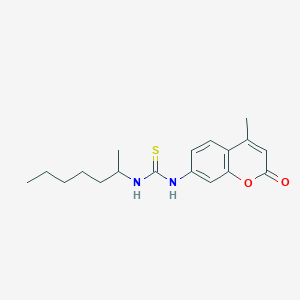
![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
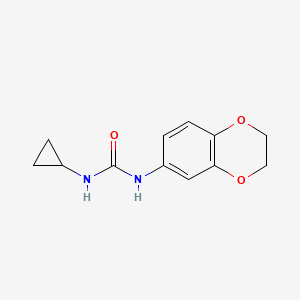
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)